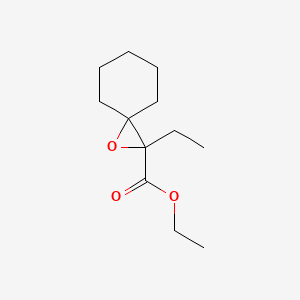

Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate

CAS No.: 5445-38-5

Cat. No.: VC17667399

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5445-38-5 |

|---|---|

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.28 g/mol |

| IUPAC Name | ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |

| Standard InChI | InChI=1S/C12H20O3/c1-3-12(10(13)14-4-2)11(15-12)8-6-5-7-9-11/h3-9H2,1-2H3 |

| Standard InChI Key | GRGUZMJKZQIJRV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C2(O1)CCCCC2)C(=O)OCC |

Introduction

Structural Characteristics

Molecular Architecture

Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate features a spirocyclic system where a five-membered ether ring (1-oxa) is fused to a seven-membered carbocyclic structure at a single carbon atom. The spiro junction creates a rigid three-dimensional geometry, which influences the compound’s stability and reactivity. The ester group (-COOEt) and an ethyl substituent are attached to the spiro carbon, further modulating electronic and steric properties .

The canonical SMILES representation and InChIKey confirm the spatial arrangement of atoms, as visualized in PubChem’s 2D and 3D structural models .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5445-38-5 | |

| Molecular Formula | ||

| Molecular Weight | 212.28 g/mol | |

| Density | 1.06 g/cm³ | |

| Boiling Point | 270.9°C at 760 mmHg | |

| Flash Point | 108.2°C | |

| Refractive Index | 1.483 |

Synthesis and Manufacturing

Historical Synthesis

The original synthesis by Morris and Lusth in 1954 employed a cyclization strategy using diethyl malonate and ethyl vinyl ether under acidic conditions . This method yielded the spirocyclic ester through intramolecular nucleophilic attack, forming the ether ring concomitantly with esterification.

Modern Synthetic Routes

Contemporary approaches optimize yield and purity through catalysts (e.g., Lewis acids) and controlled temperatures. A representative protocol involves:

-

Precursor Preparation: Ethyl 2-ethylacetoacetate reacts with a bifunctional epoxide.

-

Cyclization: Acid-catalyzed intramolecular ether formation.

-

Purification: Distillation or chromatography to isolate the spirocyclic product.

Key Challenges:

-

Regioselectivity: Ensuring the correct positioning of the ethyl and ester groups.

-

Byproduct Formation: Minimizing dimerization or over-alkylation.

Chemical Reactivity and Functionalization

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

This reaction is pivotal for modifying the compound into derivatives for further applications.

Nucleophilic Substitution

The spirocyclic ether’s oxygen atom can participate in ring-opening reactions with nucleophiles (e.g., Grignard reagents), though the strain in the five-membered ring limits reactivity compared to larger ethers.

Thermal Stability

With a boiling point of 270.9°C and flash point of 108.2°C, the compound is stable under standard laboratory conditions but requires caution during high-temperature reactions .

Research Applications and Future Directions

Synthetic Intermediate

The compound’s rigid spirocyclic structure makes it a valuable intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For instance, analogous spiro compounds are explored for their bioactivity in drug discovery .

Materials Science

Potential applications include:

-

Polymer Additives: Enhancing thermal stability of polyesters.

-

Liquid Crystals: Modifying mesophase behavior through steric effects.

Unresolved Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume